{3-Chloro-4-[4-(2-furoyl)piperazin-1-yl]phenyl}amine
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Overview
Description
{3-Chloro-4-[4-(2-furoyl)piperazin-1-yl]phenyl}amine is a chemical compound with the molecular formula C14H16ClN3O2. It is known for its unique structure, which includes a chloro-substituted phenyl ring and a furoyl-piperazine moiety. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-Chloro-4-[4-(2-furoyl)piperazin-1-yl]phenyl}amine typically involves the reaction of 3-chloroaniline with 1-(2-furoyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
{3-Chloro-4-[4-(2-furoyl)piperazin-1-yl]phenyl}amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the furoyl group to a more saturated form.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
{3-Chloro-4-[4-(2-furoyl)piperazin-1-yl]phenyl}amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of {3-Chloro-4-[4-(2-furoyl)piperazin-1-yl]phenyl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
{3-Chloro-4-[4-(2-furoyl)piperazin-1-yl]phenyl}amine: This compound is unique due to its specific combination of a chloro-substituted phenyl ring and a furoyl-piperazine moiety.
This compound derivatives: These include compounds with different substituents on the phenyl ring or modifications to the furoyl-piperazine moiety.
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, as it can serve as a versatile building block and a tool for studying molecular interactions.
Biological Activity
{3-Chloro-4-[4-(2-furoyl)piperazin-1-yl]phenyl}amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a chloro substituent on a phenyl ring, a piperazine moiety, and a furoyl group, which contribute to its unique chemical properties. The structural formula can be represented as follows:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, the compound demonstrated an IC50 value of 3.21 µg/mL against MCF-7 breast cancer cells, indicating potent antiproliferative activity compared to other derivatives tested in similar conditions .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to range from 100 to 400 µg/mL for various bacterial strains, suggesting moderate to good antimicrobial efficacy .
Study 1: Anticancer Efficacy
In a study focusing on the anticancer effects of similar compounds, derivatives including this compound were tested against L5178Y lymphoma and Lewis lung carcinoma models. The results indicated that compounds with structural similarities showed varying degrees of efficacy, with some outperforming traditional chemotherapeutics .
Study 2: Antimicrobial Screening
A series of experiments were conducted to evaluate the antimicrobial activity of this compound. The compound was tested against multiple bacterial strains using standard broth dilution methods. The findings revealed that it inhibited bacterial growth effectively at concentrations lower than those required for many existing antibiotics .
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds highlights the unique biological profile of this compound:
Compound Name | Structure | IC50 (µg/mL) | Activity Type |
---|---|---|---|
This compound | Structure | 3.21 | Anticancer |
{3-Chloro-2-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl}amine | Structure | 5.36 | Anticancer |
{3-Chloro-2-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}amine | Structure | 10.10 | Antimicrobial |
Note: The structures are placeholders and should be replaced with actual molecular representations.
Properties
IUPAC Name |
[4-(4-amino-2-chlorophenyl)piperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c16-12-10-11(17)3-4-13(12)18-5-7-19(8-6-18)15(20)14-2-1-9-21-14/h1-4,9-10H,5-8,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GABUUVCNHRWWHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)N)Cl)C(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.